Ethyl 3-aminopyrazine-2-carboxylate: A Technical Overview
Ethyl 3-aminopyrazine-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound featuring a pyrazine ring core, an amino group, and an ethyl ester functional group.[1][2] Its molecular formula is C₇H₉N₃O₂ and it has a molecular weight of 167.17 g/mol .[1][3][4] This compound serves as a critical building block in organic synthesis, particularly for the development of more complex functionalized pyrazines.[1] The pyrazine moiety is a key structural feature in numerous FDA-approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[1] Ethyl 3-aminopyrazine-2-carboxylate and related structures are actively investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Furthermore, its stable aromatic system makes it a candidate for applications in material science, including the development of organic electronics and functional polymers.[1]
Core Physicochemical Properties
The fundamental physical and chemical properties of Ethyl 3-aminopyrazine-2-carboxylate are summarized below. These parameters are essential for designing synthetic routes, predicting behavior in biological systems, and developing formulations.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉N₃O₂ | [1][2][3][4] |
| Molecular Weight | 167.17 g/mol | [1][3][4] |
| Melting Point | 170 °C (sublimes) at 12 Torr | [3] |
| Boiling Point | 310.6 °C at 760 mmHg | [1][3] |
| Density | 1.261 g/cm³ | [3] |
| Flash Point | 141.6 °C | [1][3] |
| pKa (Predicted) | -0.17 ± 0.10 | [3] |
| LogP | 0.2355 | [4] |
| Topological Polar Surface Area (TPSA) | 78.1 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Rotatable Bonds | 2 | [4] |
Spectral and Analytical Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of Ethyl 3-aminopyrazine-2-carboxylate.
| Analysis Type | Data | Reference(s) |
| ¹H NMR | Pyrazine H-6: 7.89 ppm (d, J=2.0 Hz)Amino Group: 7.32 ppm (bs)Ethyl OCH₂: 4.45 ppm (quartet)Ethyl CH₃: 1.30 ppm (triplet) | [1] |
| Infrared (IR) | Amino Symmetric Stretch: 3456 cm⁻¹Carbonyl Stretch: 1688 cm⁻¹Pyrazine Ring Vibrations: 1604 cm⁻¹Carbon-Oxygen Stretch: 1187 cm⁻¹Carbon-Nitrogen Stretch: 1302 cm⁻¹ | [1] |
| Mass Spectrometry (MS) | Molecular Ion Peak: m/z 167Base Peak (Loss of ethoxy group): m/z 122 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Ethyl 3-aminopyrazine-2-carboxylate are provided below. These protocols are based on established chemical transformations for similar pyrazine derivatives.
Synthesis via Fisher Esterification
This protocol describes the synthesis of Ethyl 3-aminopyrazine-2-carboxylate from its corresponding carboxylic acid via acid-catalyzed esterification.
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).[5]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.2 eq) dropwise to the stirred suspension.[5]
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, pour the mixture into cold water.[5]
-
Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~7-8.[5]
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure Ethyl 3-aminopyrazine-2-carboxylate.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the esterification process, often leading to higher yields in shorter reaction times.[1]
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Acid catalyst (e.g., H₂SO₄)
-
Microwave reactor with pressurized vials
Procedure:
-
Place 3-aminopyrazine-2-carboxylic acid, a molar excess of anhydrous ethanol, and a catalytic amount of sulfuric acid into a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwave power (e.g., 400W) for a short duration (e.g., 2.5 minutes), maintaining the temperature at approximately 60-70 °C.[1]
-
After the reaction, cool the vessel to room temperature before opening.
-
Work-up and purify the product as described in the Fisher Esterification protocol (steps 5-10).
Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[5]
-
Confirm the presence of characteristic peaks for the pyrazine, amino, and ethyl ester protons as detailed in the spectral data table.[1]
Infrared (IR) Spectroscopy:
-
Record the IR spectrum using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]
-
Verify the presence of key functional group vibrations, including the N-H stretches of the amino group and the C=O stretch of the ester carbonyl.[1][5]
Mass Spectrometry (MS):
-
Analyze the sample using an electron impact (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.
-
Observe the molecular ion peak (M⁺) at m/z = 167 and characteristic fragmentation patterns.[1]
Visualized Workflow and Relationships
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of Ethyl 3-aminopyrazine-2-carboxylate.
Caption: General workflow for synthesis and purification.
Logical Relationships in Drug Discovery
This diagram outlines the logical progression from a starting chemical scaffold, like Ethyl 3-aminopyrazine-2-carboxylate, to a potential drug candidate.
Caption: Logical progression in a drug discovery context.
References
- 1. Buy Ethyl 3-aminopyrazine-2-carboxylate | 36526-32-6 [smolecule.com]
- 2. CAS 36526-32-6: ethyl 3-aminopyrazine-2-carboxylate [cymitquimica.com]
- 3. Cas 36526-32-6,ETHYL 3-AMINOPYRAZINE-2-CARBOXYLATE | lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
